1,2-Diethyl-1H-benzoimidazol-5-ylamine

Chemical Purity Research Building Block Quality Control

1,2-Diethyl-1H-benzoimidazol-5-ylamine offers a unique 1,2-diethyl-5-amino substitution pattern that distinguishes it from generic aminobenzimidazoles. The primary amine at position 5 serves as a versatile synthetic handle for amide coupling, reductive amination, and sulfonamide formation, enabling rapid construction of focused compound libraries. Ideal for medicinal chemistry teams exploring novel chemical space around the benzimidazole pharmacophore—avoid unreliable analog extrapolation and start with the precise molecular tool your SAR campaign requires.

Molecular Formula C11H15N3
Molecular Weight 189.262
CAS No. 879038-05-8
Cat. No. B2746526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diethyl-1H-benzoimidazol-5-ylamine
CAS879038-05-8
Molecular FormulaC11H15N3
Molecular Weight189.262
Structural Identifiers
SMILESCCC1=NC2=C(N1CC)C=CC(=C2)N
InChIInChI=1S/C11H15N3/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2/h5-7H,3-4,12H2,1-2H3
InChIKeyMJDXJHDSARIXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diethyl-1H-benzoimidazol-5-ylamine (CAS 879038-05-8): A 1,2-Disubstituted Benzimidazole Scaffold for Research Applications


1,2-Diethyl-1H-benzoimidazol-5-ylamine (CAS 879038-05-8), also known as 1,2-diethylbenzimidazol-5-amine, is a 1,2-disubstituted benzimidazole derivative bearing an amine at the 5-position of the core scaffold . It possesses the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol . While the core benzimidazole pharmacophore is widely recognized for its diverse biological activities in medicinal chemistry [1], this specific compound is primarily offered as a research-grade chemical building block . It is noted that the compound is commercially available with a typical purity of 95% .

The Specificity of the 1,2-Diethyl-5-amino Benzimidazole Scaffold: Why Interchangeability Is Not Assured


Within the class of aminobenzimidazoles, minor structural variations can lead to profound differences in biological activity, target engagement, and physicochemical properties [1]. The 1,2-diethyl substitution pattern on the benzimidazole core of 1,2-Diethyl-1H-benzoimidazol-5-ylamine is a specific molecular feature. Generalizing the performance of this compound from data on close analogs—such as 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine or 1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine—is scientifically unsound, as the specific placement of ethyl groups can critically influence molecular conformation and, consequently, its interaction with biological targets [1]. It is important to acknowledge that, based on currently available public information, direct, peer-reviewed quantitative differentiation data for this exact compound against specific comparators is limited [2]. Therefore, the subsequent analysis focuses on the few discernible points of differentiation that can be identified from authoritative sources, while explicitly noting the limitations of the evidence base.

Quantitative Differentiation Data for 1,2-Diethyl-1H-benzoimidazol-5-ylamine (CAS 879038-05-8)


Comparison of 1,2-Diethyl-1H-benzoimidazol-5-ylamine Purity with a Related Benzimidazole Analog

1,2-Diethyl-1H-benzoimidazol-5-ylamine is commercially available at a 98% purity level from certain vendors . This purity profile can be compared to a structurally analogous compound, 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine, which is often supplied with a lower purity specification of 95% .

Chemical Purity Research Building Block Quality Control

Structural Differentiation from Non-1,2-Disubstituted Benzimidazole Analogs

1,2-Diethyl-1H-benzoimidazol-5-ylamine is a specific 1,2-disubstituted benzimidazole. This substitution pattern distinguishes it from analogs that are only monosubstituted at the 1- or 2-position [1]. For example, 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine (CAS 323584-32-3) and 2-Ethyl-1H-benzoimidazol-5-ylamine differ in their substitution patterns .

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Hypothetical Lipophilicity Advantage Compared to an Unsubstituted Aminobenzimidazole Core

Based on established principles of medicinal chemistry, the addition of ethyl groups at the 1- and 2- positions of 1,2-Diethyl-1H-benzoimidazol-5-ylamine is predicted to increase its lipophilicity (cLogP) relative to the unsubstituted 5-aminobenzimidazole core [1]. The cLogP of 1,2-Diethyl-1H-benzoimidazol-5-ylamine is predicted to be 2.38 , whereas the parent 5-aminobenzimidazole (CAS 934-31-6) has a predicted cLogP of 0.79 .

Physicochemical Properties Drug-likeness ADME Prediction

Optimal Scientific and Industrial Use Cases for 1,2-Diethyl-1H-benzoimidazol-5-ylamine (CAS 879038-05-8)


Scaffold for the Synthesis of Diverse 1,2-Disubstituted Benzimidazole Libraries

Due to its unique 1,2-diethyl-5-amino substitution pattern, 1,2-Diethyl-1H-benzoimidazol-5-ylamine is best suited as a core scaffold for generating novel compound libraries . The presence of the primary amine at the 5-position provides a versatile synthetic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) to explore structure-activity relationships (SAR) around the 1,2-diethylbenzimidazole core . This application leverages the structural specificity of the compound to create a series of analogs with varied properties.

Biological Activity Screening in Phenotypic or Target-Based Assays

Researchers may employ 1,2-Diethyl-1H-benzoimidazol-5-ylamine directly in primary screening campaigns to identify potential hits against a range of biological targets or in phenotypic assays . While direct activity data for this specific compound is scarce [1], its use in screening is justified by its status as a distinct, commercially available member of the bioactive benzimidazole class . This approach is a standard starting point in drug discovery for evaluating novel chemical entities within a privileged scaffold.

Use as a Reference Standard in Analytical Method Development

The commercial availability of 1,2-Diethyl-1H-benzoimidazol-5-ylamine with a well-defined identity (CAS 879038-05-8) and documented molecular formula (C11H15N3) makes it suitable for use as a reference standard. This can be applied in the development and validation of analytical methods, such as HPLC or LC-MS, to ensure accurate identification and quantification of this specific compound or its derivatives in complex mixtures .

Computational Chemistry and Molecular Modeling Studies

1,2-Diethyl-1H-benzoimidazol-5-ylamine can serve as a defined small-molecule input for computational chemistry studies . Its specific 3D conformation, influenced by the 1,2-diethyl substitution, can be used in docking simulations to explore potential binding poses with target proteins, or in pharmacophore modeling to define a unique chemical space . This application does not require prior knowledge of its biological activity and is a common use for compounds with a novel substitution pattern.

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